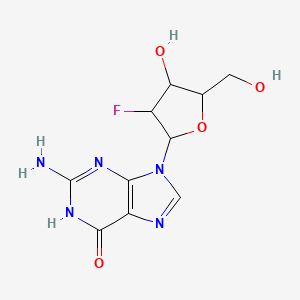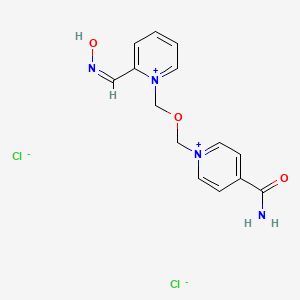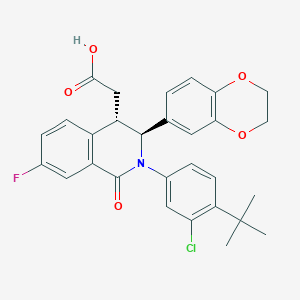
STING ligand-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STING ligand-1 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is essential for detecting cytosolic DNA from pathogens and initiating an immune response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of STING ligand-1 involves several steps, including the preparation of cyclic dinucleotide analogs. One common method involves the use of amidobenzimidazole derivatives, which are synthesized through a series of reactions including cyclization, amidation, and purification steps . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound focuses on optimizing the synthetic route to scale up the production while maintaining the compound’s efficacy and stability. This involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and reduces the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
STING ligand-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ligand, potentially altering its activity.
Reduction: This reaction can be used to modify the ligand’s structure to enhance its binding affinity to STING.
Substitution: This reaction involves replacing specific atoms or groups within the ligand to improve its stability or activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction occurs efficiently .
Major Products Formed
The major products formed from these reactions are modified versions of this compound with enhanced properties, such as increased stability, improved binding affinity, or reduced toxicity .
Applications De Recherche Scientifique
STING ligand-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the STING pathway and its role in the immune response.
Biology: Helps in understanding the mechanisms of innate immunity and the role of STING in various diseases.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, antiviral treatments, and vaccine adjuvants
Industry: Used in the development of new drugs and therapeutic strategies targeting the STING pathway
Mécanisme D'action
STING ligand-1 activates the STING pathway by binding to the ligand-binding domain of the STING protein. This binding induces a conformational change in STING, leading to its oligomerization and activation. Activated STING then recruits and activates the kinase TBK1, which phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it promotes the expression of type I interferons and other immune response genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclic guanosine monophosphate-adenosine monophosphate (cGAMP): A natural STING ligand that activates the pathway similarly to STING ligand-1.
Dimeric amidobenzimidazole (diABZI): A synthetic STING agonist with potent activity.
Cyclic adenosine-inosine monophosphate (cAIMP): Another synthetic analog that activates STING .
Uniqueness
This compound is unique due to its specific binding affinity and the ability to induce a robust immune response. Its synthetic nature allows for modifications to enhance its properties, making it a versatile tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C29H27ClFNO5 |
|---|---|
Poids moléculaire |
524.0 g/mol |
Nom IUPAC |
2-[(3S,4S)-2-(4-tert-butyl-3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1-oxo-3,4-dihydroisoquinolin-4-yl]acetic acid |
InChI |
InChI=1S/C29H27ClFNO5/c1-29(2,3)22-8-6-18(14-23(22)30)32-27(16-4-9-24-25(12-16)37-11-10-36-24)20(15-26(33)34)19-7-5-17(31)13-21(19)28(32)35/h4-9,12-14,20,27H,10-11,15H2,1-3H3,(H,33,34)/t20-,27+/m0/s1 |
Clé InChI |
JAIAHSWXASHNQH-CCLHPLFOSA-N |
SMILES isomérique |
CC(C)(C)C1=C(C=C(C=C1)N2[C@@H]([C@H](C3=C(C2=O)C=C(C=C3)F)CC(=O)O)C4=CC5=C(C=C4)OCCO5)Cl |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)N2C(C(C3=C(C2=O)C=C(C=C3)F)CC(=O)O)C4=CC5=C(C=C4)OCCO5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


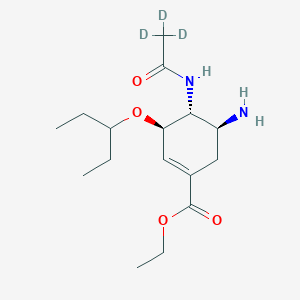
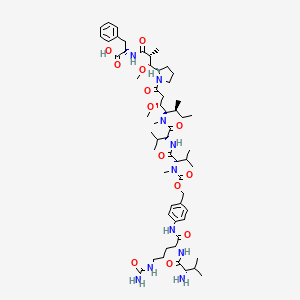


![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)
![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)


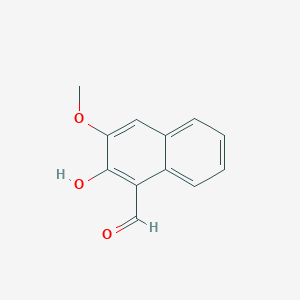
![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
